molecular formula C10H21N3 B1646939 4-Cyclohexylpiperazin-1-amine CAS No. 916518-99-5

4-Cyclohexylpiperazin-1-amine

Cat. No.: B1646939
CAS No.: 916518-99-5
M. Wt: 183.29 g/mol
InChI Key: KLAFGNZLJAZPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 4-Cyclohexylpiperazin-1-amine are not fully documented in the literature. It is known that piperazine derivatives, which include this compound, have important pharmacological properties . The nature of these interactions with enzymes, proteins, and other biomolecules would depend on the specific structure of the derivative and the biochemical context.

Cellular Effects

The cellular effects of this compound are not fully known. Research on similar compounds suggests that they can have significant effects on cells . For instance, some piperazine derivatives have been found to accumulate in cells and have antibacterial activity

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Piperazine derivatives are known to interact with various biomolecules . They can form oximes in an essentially irreversible process when they react with nitrogen

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpiperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Cyclohexylpiperazin-1-amine include:

Uniqueness

This compound is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-cyclohexylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAFGNZLJAZPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclohexylpiperazin-1-amine
Reactant of Route 2
Reactant of Route 2
4-Cyclohexylpiperazin-1-amine
Reactant of Route 3
Reactant of Route 3
4-Cyclohexylpiperazin-1-amine
Reactant of Route 4
4-Cyclohexylpiperazin-1-amine
Reactant of Route 5
Reactant of Route 5
4-Cyclohexylpiperazin-1-amine
Reactant of Route 6
4-Cyclohexylpiperazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.